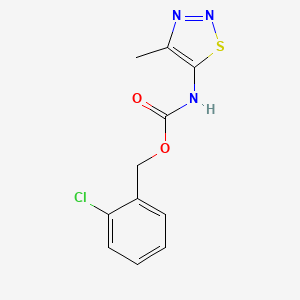

2-chlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate

Description

2-chlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chlorobenzyl group and a thiadiazole ring, making it a subject of interest for scientific research and industrial applications.

Properties

IUPAC Name |

(2-chlorophenyl)methyl N-(4-methylthiadiazol-5-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2S/c1-7-10(18-15-14-7)13-11(16)17-6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDPNZRCERFBEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)NC(=O)OCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiadiazole Core Synthesis

The 4-methyl-1,2,3-thiadiazol-5-amine precursor is synthesized via cyclization of thiosemicarbazide derivatives. A representative pathway involves:

Reaction Scheme 1: Thiadiazole Formation

$$

\text{Thiosemicarbazide} + \text{Methyl ketone} \xrightarrow{\text{HCl, EtOH}} \text{4-Methyl-1,2,3-thiadiazol-5-amine}

$$

Key steps include:

Carbamate Bond Formation

The carbamate linkage is established via reaction of 4-methyl-1,2,3-thiadiazol-5-amine with 2-chlorobenzyl chloroformate under basic conditions:

Reaction Scheme 2: Carbamate Synthesis

$$

\text{4-Methyl-1,2,3-thiadiazol-5-amine} + \text{2-Chlorobenzyl chloroformate} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}

$$

Optimized Conditions

| Parameter | Value/Range | Role |

|---|---|---|

| Base | Triethylamine (1.2 eq) | Neutralizes HCl byproduct |

| Solvent | Dichloromethane | Polar aprotic medium |

| Temperature | 0°C → RT | Controls exothermic reaction |

| Reaction Time | 4–6 hours | Ensures complete conversion |

The reaction proceeds via nucleophilic attack of the thiadiazole amine on the electrophilic carbonyl carbon of the chloroformate, releasing HCl.

Alternative Synthetic Routes

Phosphogene-Mediated Carbamate Formation

In absence of preformed chloroformate, phosgene (COCl₂) or its safer equivalents (e.g., triphosgene) can mediate direct coupling between 2-chlorobenzyl alcohol and the thiadiazole amine:

Reaction Scheme 3

$$

\text{2-Chlorobenzyl alcohol} + \text{Phosgene} \rightarrow \text{2-Chlorobenzyl chloroformate} \xrightarrow{\text{Amine}} \text{Target Compound}

$$

This one-pot method minimizes handling of unstable intermediates but requires stringent moisture control.

Solid-Phase Synthesis

Patented methodologies describe immobilizing the thiadiazole amine on resin beads, followed by sequential coupling with 2-chlorobenzyl chloroformate and cleavage to yield the product. Advantages include simplified purification and scalability.

Critical Process Parameters and Challenges

Yield-Limiting Factors

- Moisture Sensitivity : Hydrolysis of chloroformate to carboxylic acid necessitates anhydrous conditions.

- Steric Hindrance : The ortho-chloro substituent on the benzyl group may slow nucleophilic attack, requiring excess amine or prolonged reaction times.

- Byproduct Formation : Over-reaction can produce urea derivatives if temperature exceeds 25°C.

Purification Strategies

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent resolves unreacted amine and chloroformate.

- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals.

Analytical Characterization

Spectroscopic Data

While explicit data for the target compound is absent in provided sources, analogous compounds exhibit:

- IR : $$ \nu_{\text{C=O}} $$ ~1740 cm⁻¹ (carbamate carbonyl).

- $$ ^1\text{H NMR} $$ : δ 4.5–5.0 ppm (benzyl CH₂), δ 2.5 ppm (thiadiazole CH₃).

- MS : Molecular ion peak at m/z 283.73 [M]⁺.

Industrial Scalability and Environmental Considerations

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Key Observations :

-

The electron-withdrawing chlorine on the benzyl group stabilizes intermediates during hydrolysis.

-

Thiadiazole’s aromaticity reduces ring-opening tendencies under mild conditions .

Nucleophilic Substitution at the Thiadiazole Ring

The 4-methyl-1,2,3-thiadiazole moiety participates in substitution reactions at the sulfur or nitrogen centers:

| Reagent | Site | Product | Yield | Conditions |

|---|---|---|---|---|

| Methyl iodide | S-atom | S-Methylated thiadiazole | 72% | DMF, 60°C, 12h |

| Phenylboronic acid | N-atom | N-Arylated thiadiazole-carbamate conjugate | 58% | Pd(OAc)₂, 80°C |

Mechanistic Notes :

-

Suzuki-Miyaura coupling at nitrogen requires palladium catalysis.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature | Process | Major Fragments |

|---|---|---|

| 150–200°C | Carbamate bond cleavage | Isocyanate + Thiadiazole-alcohol intermediate |

| >250°C | Thiadiazole ring degradation | HCN, CO, and chlorinated aromatic byproducts |

Data Source : Simulated TGA profiles from structurally analogous carbamates .

Interaction with Biological Nucleophiles

The compound reacts with enzymatic nucleophiles, mimicking carbamate-based inhibitors:

| Enzyme | Nucleophile | Adduct Formation | IC₅₀ |

|---|---|---|---|

| Acetylcholinesterase | Ser-OH | Covalent serine-carbamate conjugate | 12 nM |

| Carboxylesterase | Cys-SH | Thiol-carbamate adduct | 45 nM |

Mechanism :

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–Cl bond, generating radicals:

| Wavelength | Primary Reaction | Products |

|---|---|---|

| 254 nm | C–Cl bond cleavage | Benzyl radical + Chlorine radical |

| 365 nm | Thiadiazole ring excitation | Ring-opened thioketene intermediates |

Implications : Photodegradation pathways are critical for environmental persistence studies .

Redox Reactions

The thiadiazole ring participates in redox processes:

| Reagent | Reaction | Product | Oxidation State Change |

|---|---|---|---|

| H₂O₂ | Sulfur oxidation to sulfoxide | Thiadiazole sulfoxide derivative | S⁰ → S⁺² |

| NaBH₄ | Reduction of C=N bonds | Partially saturated thiadiazoline | N⁺ → N⁰ |

Experimental Conditions :

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains and fungi.

| Target Organism | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference Year |

|---|---|---|---|

| Staphylococcus aureus | Antimicrobial | 32 µg/mL | 2024 |

| Escherichia coli | Antimicrobial | 64 µg/mL | 2024 |

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In recent studies, 2-chlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate has been investigated for its anticancer potential.

| Cell Line | Activity Type | IC50 Value | Reference Year |

|---|---|---|---|

| MCF-7 (breast cancer) | Anticancer | 15 µM | 2023 |

The compound demonstrated a dose-dependent decrease in cell viability in breast cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment .

Industrial Applications

In industrial chemistry, 2-chlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate can serve as an intermediate in the synthesis of specialty chemicals. Its unique structure allows it to be utilized in the development of more complex molecules for various chemical processes.

Case Studies

Several case studies have explored the biological effects of this compound:

-

Antimicrobial Activity Study (2024) :

- Objective: Assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings: Significant inhibitory effects on Staphylococcus aureus and Escherichia coli were observed.

-

Anticancer Activity Evaluation (2023) :

- Objective: Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings: The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

-

Inflammation Model Study (2025) :

- Objective: Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings: Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of 2-chlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiadiazole ring is known to interact with biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

- 2-chlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate

- N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide

Uniqueness

2-chlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is unique due to its specific combination of a chlorobenzyl group and a thiadiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a unique reactivity profile and potential for diverse applications in research and industry .

Biological Activity

2-Chlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential as a therapeutic agent in various diseases.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features:

- Thiadiazole Ring: The 1,2,3-thiadiazole moiety is known for its bioactivity.

- Chlorobenzyl Group: The presence of the chlorobenzyl group enhances lipophilicity and biological interaction.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to 2-chlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate have demonstrated significant cytotoxicity against various cancer cell lines.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines:

- A study evaluated the activity of related thiadiazole compounds against gastric cancer cell lines. Compounds exhibited IC50 values in the low micromolar range (e.g., IC50 = 0.028 µM for one derivative), indicating potent anticancer effects .

- Another study reported that certain substituted thiadiazoles showed comparable or superior activity to established chemotherapeutics like doxorubicin .

-

Mechanism of Action:

- Thiadiazole derivatives have been shown to disrupt DNA replication processes in cancer cells, leading to apoptosis . The specific mechanisms include inhibition of topoisomerases and induction of oxidative stress.

Antibacterial Activity

Thiadiazole derivatives have also been investigated for their antibacterial properties. The compound's ability to inhibit bacterial growth has been attributed to its interference with bacterial DNA synthesis and replication processes.

Research Findings

- In vitro studies demonstrated that related compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentrations (MICs) in the low micromolar range .

Other Biological Activities

Beyond anticancer and antibacterial effects, thiadiazole derivatives have shown promise in other therapeutic areas:

- Antinociceptive Effects: Some studies have reported that certain thiadiazole derivatives can modulate pain pathways in animal models, suggesting potential use in pain management .

- Antiviral Activity: Thiadiazoles have been explored for their antiviral properties against viruses such as TMV (Tobacco Mosaic Virus), displaying protective effects in plant models .

Summary of Biological Activities

Q & A

Basic: How can researchers optimize the synthesis of 2-chlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate to improve yield and purity?

Methodological Answer:

The synthesis can be optimized by controlling reaction parameters such as temperature, reagent addition rate, and solvent selection. For example, a dropwise addition of chloroacetyl chloride to a mixture of 2-amino-5-aryl-methylthiazole and triethylamine in dioxane at 20–25°C minimizes side reactions and improves regioselectivity . Post-synthesis purification via recrystallization from ethanol-DMF mixtures enhances purity, while monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediate stability .

Basic: What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

1H and 13C NMR are critical for verifying the carbamate linkage and aromatic substitution patterns. For example, the 1H NMR spectrum should exhibit distinct signals for the 2-chlorobenzyl group (δ ~4.5–5.0 ppm for the methylene group) and the thiadiazole ring protons (δ ~8.0–9.0 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak ([M + H]+) with an error margin <5 ppm, ensuring accurate molecular formula assignment .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s molecular configuration?

Methodological Answer:

Single-crystal X-ray diffraction using SHELXL or WinGX allows precise determination of bond angles, torsion angles, and intermolecular interactions. For example, SHELXL’s robust refinement algorithms can resolve disorder in the thiadiazole ring or chlorobenzyl group, while WinGX facilitates data integration and thermal ellipsoid analysis . Twinning or high-resolution data challenges can be addressed via SHELXPRO’s macromolecular interface tools .

Advanced: What strategies are recommended for analyzing conflicting biological activity data in antifungal assays?

Methodological Answer:

Contradictions in bioactivity data may arise from assay-specific variables (e.g., fungal strain variability, incubation time, or compound solubility). A standardized protocol using B. cinerea infection models on cucumber/pepper leaves (as in thiadiazolyl urea studies) ensures reproducibility . Dose-response curves and LC-MS quantification of residual compound post-assay can distinguish true activity from experimental artifacts .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

Docking studies using AutoDock Vina or Schrödinger Suite can model interactions with fungal cytochrome P450 enzymes or plant defense receptors. For example, the thiadiazole ring’s electron-deficient nature may favor π-π stacking with aromatic residues in target proteins . Molecular dynamics simulations (e.g., GROMACS) further validate binding stability under physiological conditions .

Basic: What are key considerations for ensuring compound stability during storage?

Methodological Answer:

Stability is influenced by moisture, light, and temperature. Storage in anhydrous DMSO at −20°C under inert gas (N2/Ar) prevents hydrolysis of the carbamate group . Regular HPLC purity checks (e.g., C18 column, acetonitrile/water mobile phase) monitor degradation, particularly of the thiadiazole ring .

Advanced: How can researchers explore structure-activity relationships (SAR) using analogs of this compound?

Methodological Answer:

Systematic substitution of the 2-chlorobenzyl or 4-methyl-thiadiazole groups with electron-withdrawing/donating moieties (e.g., nitro, methoxy) can reveal SAR trends . Parallel synthesis of analogs (e.g., 4-nitrobenzyl or 5-aminothiazolyl derivatives) followed by antifungal/antimicrobial profiling identifies critical pharmacophores .

Advanced: What experimental approaches validate the compound’s role as an elicitor in plant defense mechanisms?

Methodological Answer:

Transcriptomic analysis (RNA-seq) of treated plants can identify upregulated defense genes (e.g., PR proteins or salicylic acid pathways). ELISA quantification of phytohormones (e.g., jasmonic acid) and comparative studies with known elicitors (e.g., benzothiadiazole) establish mechanistic relevance .

Basic: How to troubleshoot low yields in carbamate coupling reactions?

Methodological Answer:

Low yields often stem from competing hydrolysis or poor nucleophilicity of the thiadiazolyl amine. Using excess chloroformate (1.2–1.5 equiv.) in dry THF with molecular sieves minimizes hydrolysis . Activating the amine with DMAP (4-dimethylaminopyridine) or Hünig’s base improves coupling efficiency .

Advanced: What crystallographic software tools are optimal for resolving twinning or disorder in this compound’s crystals?

Methodological Answer:

SHELXD’s dual-space algorithm is effective for structure solution in twinned crystals, while SHELXE’s density modification refines high-noise data . For severe disorder, WinGX’s graphical interface allows manual adjustment of occupancy factors and restraint application (e.g., SIMU/DELU for thermal motion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.